molecular formula C10H7BrFNO B1450627 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone CAS No. 1936547-34-0

1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone

Cat. No.: B1450627
CAS No.: 1936547-34-0
M. Wt: 256.07 g/mol
InChI Key: XLZPSUYDRDBUCH-UHFFFAOYSA-N
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Description

1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound features a bromine and fluorine substitution on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone typically involves the bromination and fluorination of an indole precursor. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli reaction using isopropenylmagnesium bromide to yield the desired indole derivative . The reaction conditions often require anhydrous environments and specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the final product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various indole derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The bromine and fluorine substitutions can enhance its binding affinity and selectivity, leading to potent biological effects .

Comparison with Similar Compounds

  • 1-(4-Bromo-1H-indol-3-yl)ethanone
  • 1-(5-Fluoro-1H-indol-3-yl)ethanone
  • 1-(7-Bromo-1H-indol-3-yl)ethanone

Comparison: 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone is unique due to the presence of both bromine and fluorine atoms on the indole ring. This dual substitution can significantly impact its chemical reactivity and biological activity compared to similar compounds with only one halogen substitution.

Properties

IUPAC Name

1-(7-bromo-4-fluoro-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-5(14)6-4-13-10-7(11)2-3-8(12)9(6)10/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZPSUYDRDBUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C=CC(=C12)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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